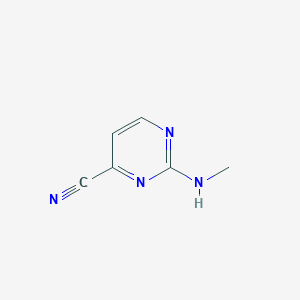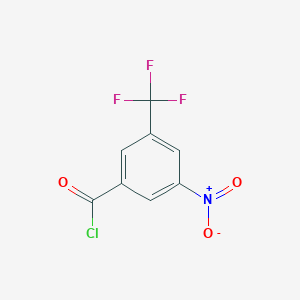
4-(1-ヒドロキシエチル)ベンズアミド
概要
説明
4-(1-Hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11NO2 It is characterized by a benzene ring substituted with a hydroxyethyl group at the para position and an amide group
科学的研究の応用
4-(1-Hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving amides.
Industry: Used in the production of polymers and other materials with specific properties.
作用機序
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to inhibit heat shock protein 90 (hsp90), a protein involved in several cellular processes .
Result of Action
The molecular and cellular effects of 4-(1-Hydroxyethyl)benzamide’s action are currently unknown due to the lack of extensive research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)benzamide typically involves the reaction of 4-acetylbenzoic acid with ammonia or an amine under specific conditions. One common method is the reduction of 4-acetylbenzoic acid to 4-(1-hydroxyethyl)benzoic acid, followed by amidation to form 4-(1-Hydroxyethyl)benzamide. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride and catalysts to facilitate the amidation process.
Industrial Production Methods
In an industrial setting, the production of 4-(1-Hydroxyethyl)benzamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but optimized for large-scale production. This includes precise control of reaction temperatures, pressures, and the use of automated systems to monitor and adjust reaction parameters.
化学反応の分析
Types of Reactions
4-(1-Hydroxyethyl)benzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 4-(1-Carboxyethyl)benzamide
Reduction: 4-(1-Aminoethyl)benzamide
Substitution: Various substituted benzamides depending on the electrophile used.
類似化合物との比較
Similar Compounds
4-Acetylbenzamide: Similar structure but with an acetyl group instead of a hydroxyethyl group.
4-(1-Aminoethyl)benzamide: Similar structure but with an amino group instead of a hydroxyethyl group.
4-(1-Carboxyethyl)benzamide: Similar structure but with a carboxyethyl group instead of a hydroxyethyl group.
Uniqueness
4-(1-Hydroxyethyl)benzamide is unique due to the presence of both a hydroxyethyl group and an amide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from synthetic chemistry to biological studies.
特性
IUPAC Name |
4-(1-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-6,11H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJXHOAJAOIJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)


![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)
![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)


